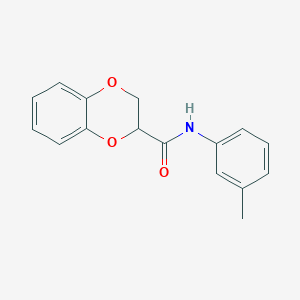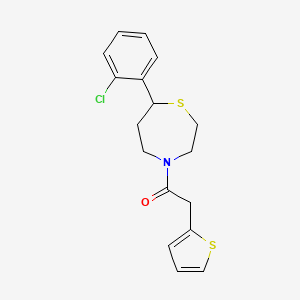
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CTE and is a thiazepane derivative that has a thiophene ring attached to it. The purpose of
Mecanismo De Acción
The exact mechanism of action of CTE is not fully understood. However, it has been suggested that CTE may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation may lead to the observed pharmacological effects of CTE, including its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects:
CTE has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. CTE has also been shown to reduce the levels of certain stress hormones, such as cortisol. These effects may contribute to the observed anxiolytic and antidepressant effects of CTE.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTE is its wide range of pharmacological activities. This makes it a promising candidate for the treatment of a variety of medical conditions. However, one of the limitations of CTE is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on CTE. One area of interest is the development of new synthetic methods for CTE that may improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of CTE in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the potential use of CTE as a tool for studying the role of neurotransmitters in the brain and their relationship to various medical conditions is an area of interest for future research.
Conclusion:
In conclusion, CTE is a thiazepane derivative that has gained significant attention in the scientific community due to its potential applications in medical research. Its wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects, make it a promising candidate for the treatment of a variety of medical conditions. While there are limitations to the use of CTE in lab experiments, its potential as a tool for studying the role of neurotransmitters in the brain and its relationship to various medical conditions make it an area of interest for future research.
Métodos De Síntesis
The synthesis of CTE involves the reaction of 2-chlorophenyl isothiocyanate with 4-methyl-1,4-thiazepane, followed by the reaction of the resulting product with 2-thiophenecarboxaldehyde. The final product is obtained after purification by column chromatography. This method has been successfully used to produce CTE in high yields and with excellent purity.
Aplicaciones Científicas De Investigación
CTE has been extensively studied for its potential applications in medical research. It has been found to possess a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. CTE has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-6-2-1-5-14(15)16-7-8-19(9-11-22-16)17(20)12-13-4-3-10-21-13/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVYYYSFQFEXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2792663.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)
![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)
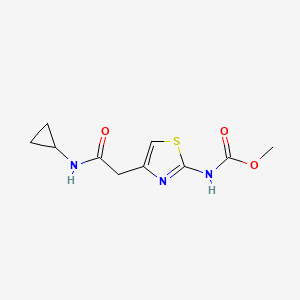
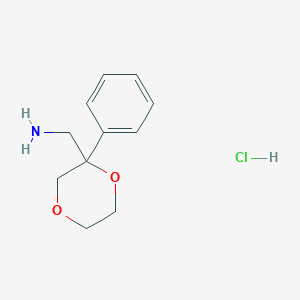
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)

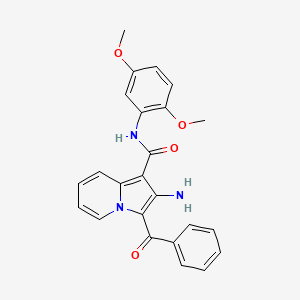
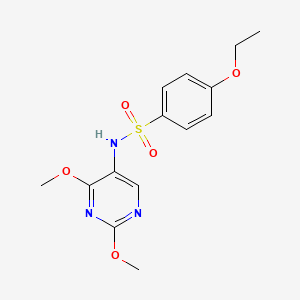
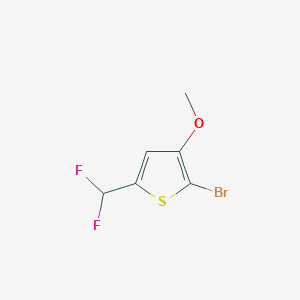
![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
